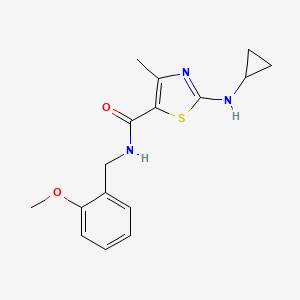

2-(cyclopropylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC11343619

Molecular Formula: C16H19N3O2S

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19N3O2S |

|---|---|

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | 2-(cyclopropylamino)-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C16H19N3O2S/c1-10-14(22-16(18-10)19-12-7-8-12)15(20)17-9-11-5-3-4-6-13(11)21-2/h3-6,12H,7-9H2,1-2H3,(H,17,20)(H,18,19) |

| Standard InChI Key | LEMAMHMOFOERAJ-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)NC2CC2)C(=O)NCC3=CC=CC=C3OC |

| Canonical SMILES | CC1=C(SC(=N1)NC2CC2)C(=O)NCC3=CC=CC=C3OC |

Introduction

2-(Cyclopropylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic molecule characterized by its thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen. This compound features a cyclopropylamino group and a methoxybenzyl substituent, which contribute to its unique structural and functional properties. The molecular formula of this compound is C14H18N2O2S, indicating it consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.

Synthesis and Preparation

The synthesis of 2-(cyclopropylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. Although specific synthesis protocols for this compound are not widely documented in reliable sources, similar thiazole derivatives are often synthesized using condensation reactions or cyclization methods.

Biological Activity and Potential Applications

| Potential Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Potential activity against bacterial and fungal pathogens. |

| Anticancer Activity | Possible inhibition of cancer cell growth. |

| Anti-inflammatory Activity | Potential reduction of inflammation in biological systems. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume